Cas no 2034399-67-0 (2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide)

2,6-Difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a difluorinated benzene core linked to a hydroxy-substituted ethyl bridge with furan and thiophene moieties. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its multifunctional groups, including sulfonamide, fluorine, and heterocyclic components. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the thiophene and furan rings contribute to electronic diversity, making it suitable for further derivatization. Its well-defined structure allows for precise modifications in drug discovery, particularly in targeting enzymes or receptors where fluorinated sulfonamides are pharmacologically relevant.
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide structure
2034399-67-0 structure
Product name:2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
CAS No:2034399-67-0
MF:C16H13F2NO4S2
MW:385.405528783798
CID:5551830
PubChem ID:91816694

2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F6506-1310
    • AKOS025322602
    • 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
    • 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
    • 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
    • 2034399-67-0
    • Inchi: 1S/C16H13F2NO4S2/c17-11-4-1-5-12(18)15(11)25(21,22)19-10-16(20,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,19-20H,10H2
    • InChI Key: MKWXHDBTEZUFNN-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC=CC=1F)F)(NCC(C1=CC=CO1)(C1=CC=CS1)O)(=O)=O

Computed Properties

  • Exact Mass: 385.02540657g/mol
  • Monoisotopic Mass: 385.02540657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 116Ų

2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-1310-20μmol
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6506-1310-4mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
4mg
$66.0 2023-09-08
Life Chemicals
F6506-1310-10mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
10mg
$79.0 2023-09-08
Life Chemicals
F6506-1310-25mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
25mg
$109.0 2023-09-08
Life Chemicals
F6506-1310-100mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
100mg
$248.0 2023-09-08
Life Chemicals
F6506-1310-2μmol
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6506-1310-1mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
1mg
$54.0 2023-09-08
Life Chemicals
F6506-1310-75mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
75mg
$208.0 2023-09-08
Life Chemicals
F6506-1310-5mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
5mg
$69.0 2023-09-08
Life Chemicals
F6506-1310-3mg
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
2034399-67-0
3mg
$63.0 2023-09-08

Additional information on 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Comprehensive Analysis of 2,6-Difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS No. 2034399-67-0)

The compound 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS No. 2034399-67-0) is a sulfonamide derivative with a unique molecular structure combining furan and thiophene moieties. This heterocyclic compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactive properties. The presence of fluorine atoms and sulfonamide group enhances its metabolic stability and binding affinity, making it a promising candidate for drug discovery.

Recent studies highlight the growing interest in fluorinated sulfonamides as enzyme inhibitors or receptor modulators, particularly in oncology and infectious disease research. The 2,6-difluoro substitution on the benzene ring is known to improve lipophilicity and membrane permeability, addressing key challenges in drug delivery. Meanwhile, the furan-thiophene hybrid scaffold contributes to π-π stacking interactions, a feature increasingly explored in computational chemistry and AI-assisted molecular design.

From an industrial application perspective, this compound aligns with the green chemistry trend, as researchers seek sustainable synthesis routes for complex organofluorine compounds. Its structural complexity also makes it a valuable reference in high-throughput screening libraries. Notably, the hydroxyethyl linker between the aromatic systems offers versatility for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry optimization.

The spectroscopic characterization of CAS No. 2034399-67-0 typically involves advanced techniques like NMR (particularly 19F-NMR for fluorine analysis), LC-MS, and X-ray crystallography. These methods are crucial for verifying the stereochemical configuration at the hydroxy-bearing carbon, which significantly impacts biological activity. Recent patent literature suggests potential applications in kinase inhibition, though detailed mechanistic studies remain ongoing.

In the context of drug discovery trends, this compound exemplifies the shift toward three-dimensional molecular architectures over flat aromatic systems. The thiophene-furan combination addresses the escape from flatland concept in modern lead compound development. Furthermore, its hydrogen bond donor/acceptor balance makes it relevant to Lipinski's rule of five discussions – a frequent search topic among pharmaceutical researchers and computational biologists.

From a synthetic chemistry viewpoint, the preparation of 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide often involves multi-step organic synthesis with critical stereocontrol at the hydroxy center. Recent catalytic asymmetric methods using organocatalysts or transition metal complexes have improved enantioselective synthesis of similar structures. These advancements respond to the pharmaceutical industry's demand for chiral purity in small molecule APIs.

The compound's physicochemical properties – including logP, aqueous solubility, and pKa – are actively studied using predictive modeling tools. Such data is invaluable for ADMET prediction, a major focus area in preclinical research. Interestingly, the difluoroarene segment shows parallels with FDA-approved drugs containing fluorinated aromatic rings, suggesting possible drug-likeness characteristics worth further exploration.

Emerging cheminformatics approaches utilize such structurally diverse compounds to train machine learning models for virtual screening. The heteroaromatic systems in this molecule provide valuable data points for QSAR studies targeting GPCRs or ion channels. This intersects with current interests in AI-driven drug discovery, where molecular descriptors of complex scaffolds enhance predictive algorithms.

In material science applications, the conjugated system formed by the furan-thiophene-benzene arrangement shows potential for organic electronic materials. While not the primary focus, such multifunctional molecules exemplify the convergence of pharmaceutical and materials research – a trending topic in cross-disciplinary science. The sulfonamide group additionally offers possibilities for polymeric modifications or coordination chemistry applications.

Ongoing research into CAS No. 2034399-67-0 reflects broader movements toward privileged structures in fragment-based drug design. Its molecular complexity – balancing rigid and flexible elements – makes it particularly interesting for allosteric modulator development. As the pharmaceutical industry prioritizes targeted therapies, such precisely functionalized molecules will continue gaining importance in precision medicine initiatives.

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